N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(17-6-4-3-5-7-17)21-19(24)18(23)20-14-16-8-10-22(11-9-16)12-13-25-2/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKBTIAIWYTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Piperidine Ring : Provides structural rigidity and potential interactions with biological targets.
- Methoxyethyl Group : Enhances solubility and may influence receptor binding.
- Oxalamide Moiety : Implicated in various biological activities due to its ability to form hydrogen bonds.
The molecular formula is , with a molecular weight of approximately 304.39 g/mol.
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is believed to interact with specific molecular targets, primarily:
- G-protein Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist, modulating receptor activity.
- Ion Channels : Potential interactions with ion channels could influence cellular excitability and neurotransmission.
The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit neuroprotective effects through modulation of neurotransmitter systems.
Antiviral Activity
Research has indicated that oxalamide derivatives can exhibit antiviral properties. For instance, similar compounds have been shown to inhibit HIV entry by blocking the gp120-CD4 interaction, suggesting that N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide may possess similar antiviral potential .
Antimicrobial Properties
The presence of the piperidine and oxalamide groups suggests potential antimicrobial activity. Studies on related compounds have demonstrated significant inhibition against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial effects .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxicity of oxalamide derivatives have shown promising results against several cancer cell lines. For example, compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide have demonstrated IC50 values in the low micromolar range against human cancer cell lines . This suggests that further exploration into its anticancer properties could be fruitful.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antiviral Activity | Compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide inhibited HIV entry at low micromolar concentrations. |
| Cytotoxicity | Related oxalamides showed IC50 values ranging from 0.29 to 0.90 µM against HepG2 cell lines, indicating significant anticancer potential. |
| Antimicrobial Effects | Preliminary data suggest broad-spectrum activity against various bacterial strains, warranting further investigation. |
Comparison with Similar Compounds
Structural Analogues with Piperidine Moieties
Piperidine-containing oxalamides are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key comparisons include:
Key Observations :
- The 2-methoxyethyl group on the target compound’s piperidine may enhance aqueous solubility compared to lipophilic substituents like methylthio or trifluoromethoxy groups .
- The 1-phenylethyl group at N2 is structurally distinct from antiviral oxalamides (e.g., 4-chlorophenyl or thiazolyl groups in ), suggesting divergent biological targets.
Functional Analogues with Antiviral Activity
Several oxalamides in the evidence inhibit HIV entry by targeting the CD4-binding site. For example:
- Compound 8 (N1-(4-chlorophenyl)-N2-((piperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide):
- Compound 13 (N1-((1-acetylpiperidin-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide):
Metabolic and Toxicological Profiles
Oxalamides are generally metabolized via hydrolysis or cytochrome P450 oxidation. Notably:
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): NOEL (No Observed Effect Level): 100 mg/kg/day in rats; safe for use as a flavoring agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
